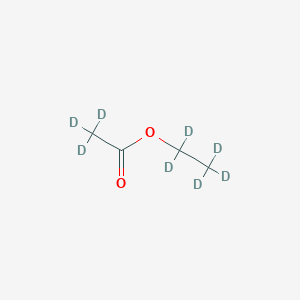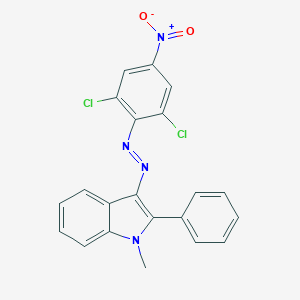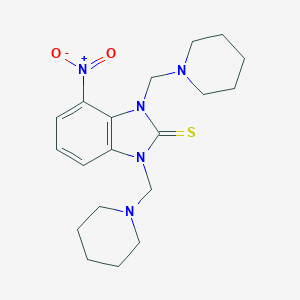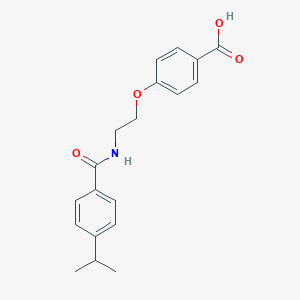
N,N-Dms
Overview
Description
N,N-Dimethylsphingosine: is a bioactive sphingolipid derivative known for its role as an inhibitor of sphingosine kinase. This compound is an endogenous metabolite of sphingosine and is produced in various tissues and tumor cell lines . It has been studied for its involvement in cellular signaling pathways, particularly those related to cell growth, apoptosis, and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethylsphingosine can be synthesized through the methylation of sphingosine. The process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods: Industrial production of N,N-Dimethylsphingosine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylsphingosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to sphingosine.
Substitution: N,N-Dimethylsphingosine can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields sphingosine.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethylsphingosine has a wide range of applications in scientific research:
Chemistry: Used as a tool to study sphingolipid metabolism and signaling pathways.
Biology: Investigated for its role in cell growth, apoptosis, and differentiation.
Medicine: Studied for its potential therapeutic effects in conditions like cancer and neuropathic pain.
Industry: Utilized in the development of bioactive compounds and pharmaceuticals.
Mechanism of Action
N,N-Dimethylsphingosine exerts its effects primarily by inhibiting sphingosine kinase, an enzyme responsible for the formation of sphingosine-1-phosphate . This inhibition leads to alterations in cellular levels of sphingosine-1-phosphate and ceramide, affecting various signaling pathways involved in cell survival, apoptosis, and inflammation . The compound also interacts with protein kinase C and other molecular targets, further modulating cellular responses .
Comparison with Similar Compounds
Sphingosine: A precursor to N,N-Dimethylsphingosine, involved in similar signaling pathways.
Sphingosine-1-phosphate: A product of sphingosine kinase activity, with distinct signaling roles.
Ceramide: Another sphingolipid involved in cell signaling and apoptosis.
Uniqueness: N,N-Dimethylsphingosine is unique due to its dual role as both an inhibitor of sphingosine kinase and a modulator of protein kinase C activity. This dual functionality makes it a valuable tool in studying complex cellular signaling networks and developing therapeutic strategies .
Properties
IUPAC Name |
(E,2S,3R)-2-(dimethylamino)octadec-4-ene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(18-22)21(2)3/h16-17,19-20,22-23H,4-15,18H2,1-3H3/b17-16+/t19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXOQXUDKDCXME-YIVRLKKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N,N-Dimethylsphingosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013645 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
119567-63-4, 122314-67-4 | |
| Record name | Dimethylsphingosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119567-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylsphingenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119567634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylsphingosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013645 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[2-(Ethenyloxy)phenyl]methanol](/img/structure/B37623.png)
![3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B37624.png)

![1,2-BENZENEDIOL, 3-FLUORO-4-[1-HYDROXY-2-(METHYLAMINO)ETHYL]-](/img/structure/B37627.png)
![1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B37630.png)




